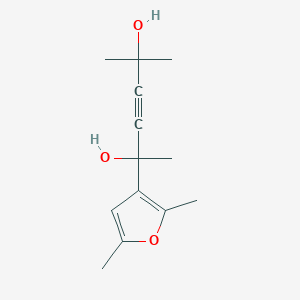
2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol is an organic compound belonging to the class of furans Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol typically involves multi-step organic reactions. One common method is the Claisen-Schmidt condensation, where 3-acetyl-2,5-dimethylfuran reacts with appropriate aldehydes under basic conditions . The reaction is usually carried out in an ethanolic solution of sodium hydroxide at room temperature, followed by purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The furan ring can undergo electrophilic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alkenes or alkanes
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can serve as a probe or reagent in biochemical assays, helping to study enzyme activities and metabolic pathways.
Industry: Used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and conductivity
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol involves its interaction with specific molecular targets. The furan ring and alkyne group can participate in various chemical reactions, influencing biological pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-2,5-dimethylfuran: A related compound with similar structural features but different functional groups.
(2,5-Dimethylfuran-3-yl)methanol: Another furan derivative with a hydroxyl group instead of the alkyne chain.
(2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one: A compound with a similar furan ring but different substituents.
Uniqueness
2-(2,5-Dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol stands out due to its unique combination of a furan ring and an alkyne-diol chain
Eigenschaften
CAS-Nummer |
110841-31-1 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
2-(2,5-dimethylfuran-3-yl)-5-methylhex-3-yne-2,5-diol |
InChI |
InChI=1S/C13H18O3/c1-9-8-11(10(2)16-9)13(5,15)7-6-12(3,4)14/h8,14-15H,1-5H3 |
InChI-Schlüssel |
LZBDWVHCJLNGNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(O1)C)C(C)(C#CC(C)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




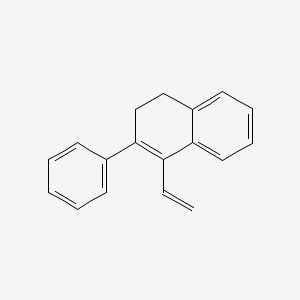




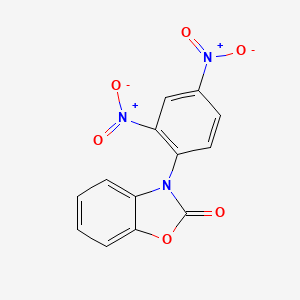
![7,8-Dimethyl-3-phenyl-5,10-dihydropyridazino[3,4-b]quinoxaline](/img/structure/B14319828.png)
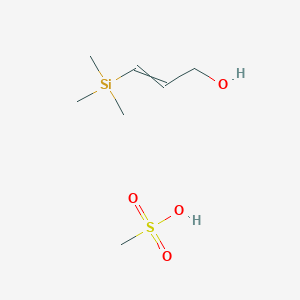
![2-Hydroxy-5-{1-[2-(1-phenylethyl)phenyl]ethyl}benzoic acid](/img/structure/B14319849.png)
![2-[4-(Diethylamino)-2-hydroxybenzoyl]-5-methylbenzoic acid](/img/structure/B14319858.png)
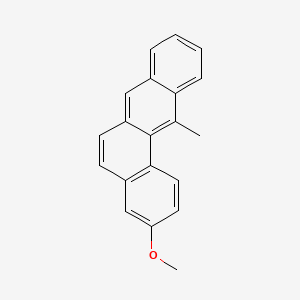
![5-[hydroxy-(4-nitrophenoxy)phosphoryl]pentanoic Acid](/img/structure/B14319867.png)
